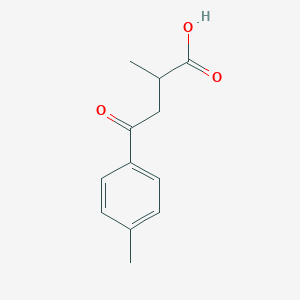

2-Methyl-4-oxo-4-(p-tolyl)butyric acid

Description

This structure differentiates it from simpler butyric acid derivatives, such as methyl butyrate or ethyl butyrate, by introducing both steric and electronic modifications. The compound is listed in commercial catalogs (e.g., Shanghai PI Chemical Co.) alongside analogs like 2-Methyl-4-oxo-4-(3'-fluorophenyl)butyric acid and 2-Methyl-4-oxo-4-(4'-trifluoromethylphenyl)butyric acid . Its applications are likely in pharmaceutical or chemical synthesis, given the structural complexity and functional groups that may interact with biological targets or serve as intermediates.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-methyl-4-(4-methylphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C12H14O3/c1-8-3-5-10(6-4-8)11(13)7-9(2)12(14)15/h3-6,9H,7H2,1-2H3,(H,14,15) |

InChI Key |

UEOKILRKFFJCLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The para-tolyl group in 2-Methyl-4-oxo-4-(p-tolyl)butyric acid contributes to its hydrophobicity compared to derivatives with polar substituents. For example:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Impact on Properties |

|---|---|---|---|---|

| This compound | C₁₂H₁₄O₃ | ~206.24* | p-Tolyl (methylphenyl) | Increased lipophilicity; moderate electron-donating effects |

| 2-Methyl-4-oxo-4-(3'-fluorophenyl)butyric acid | C₁₁H₁₁FO₃ | 210.20 | 3'-Fluorophenyl | Enhanced acidity (electron-withdrawing F); improved metabolic stability |

| 2-Methyl-4-oxo-4-(4'-trifluoromethylphenyl)butyric acid | C₁₂H₁₁F₃O₃ | 260.21 | 4'-Trifluoromethylphenyl | Strong electron-withdrawing effects; higher thermal stability |

*Calculated based on analogs in .

- Electron-Donating vs. In contrast, fluorine and trifluoromethyl groups withdraw electrons, increasing the compound’s acidity and altering its interaction with enzymes or receptors .

- Solubility : Fluorinated derivatives may exhibit lower aqueous solubility due to increased hydrophobicity, whereas the trifluoromethyl group’s bulkiness could hinder crystallization .

Research Findings and Industrial Relevance

- Extraction and Synthesis : High-pressure CO₂ extraction methods, effective for butyric acid recovery (50 bar CO₂ improved distribution coefficient to 0.42), could be adapted for purifying this compound, though its higher molecular weight may necessitate optimized conditions .

- Microencapsulation : Laminar clays used to protect butyric acid in post-weaning rabbit diets might also stabilize this compound for controlled release in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.